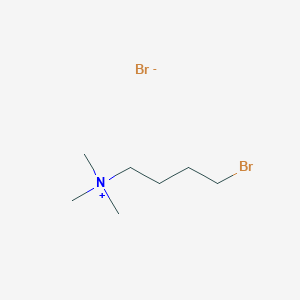

(4-Bromobutyl)trimethylammonium bromide

Description

Contextualization of Quaternary Ammonium (B1175870) Compounds in Contemporary Chemical Sciences

Quaternary ammonium compounds (QACs), often referred to as "quats," represent a significant class of chemicals characterized by a positively charged polyatomic ion of the structure [NR₄]⁺. These compounds are integral to numerous applications across various scientific and industrial sectors. In contemporary chemical sciences, QACs are recognized for their versatility, serving as antimicrobials, surfactants, preservatives, and antistatic agents. Their use has seen a notable increase, particularly in cleaning and disinfecting products.

The broad utility of QACs stems from their unique molecular structure, which typically includes a central nitrogen atom bonded to four organic groups (alkyl or aryl). This configuration imparts a permanent positive charge, making them effective cationic surfactants. Their functions are diverse, ranging from disrupting the cell membranes of microbes to acting as fabric softeners and hair conditioners. In organic synthesis, they are widely employed as phase-transfer catalysts, facilitating reactions between reactants located in different immiscible phases.

Structural Characteristics of Alkylammonium Bromides in Advanced Chemical Systems

Alkylammonium bromides are a subclass of QACs where the cation is an alkylammonium ion and the counterion is a bromide anion. The defining structural characteristic is the quaternary ammonium cation, where the nitrogen atom is covalently bonded to four alkyl groups. This structure results in a permanent positive charge on the nitrogen atom, regardless of the pH of the solution.

The nature of the alkyl groups—specifically their chain length and branching—plays a crucial role in determining the compound's physical and chemical properties. For instance, the presence of long alkyl chains imparts amphiphilic character, meaning the molecule has both hydrophilic (the charged ammonium head) and hydrophobic (the nonpolar alkyl tail) regions. This dual nature is the basis for their surfactant properties and their ability to self-assemble into micelles in solution. In advanced chemical systems, such as in the formation of deep eutectic solvents or ionic liquids, the structure of the alkylammonium cation influences the resulting material's nanostructure and physical properties. The interplay between the charged ionic core and the hydrophobic alkyl tails can lead to the formation of complex, self-assembled networks.

Academic Research Trajectories and Significance of (4-Bromobutyl)trimethylammonium Bromide

This compound (CAS No. 6875-49-6) is a bifunctional quaternary ammonium salt that has garnered interest in academic research, particularly in materials science and polymer chemistry. Its significance lies in its structure, which features a quaternary ammonium head group at one end of a butyl chain and a reactive bromide group at the other. This dual functionality allows it to act as a versatile building block for the synthesis of advanced functional polymers.

A notable research trajectory for this compound is its use in the development of alkaline anion-exchange membranes (AAEMs) for fuel cells. rsc.orgresearchgate.net In this context, this compound serves as a key reagent for introducing quaternary ammonium groups onto a polymer backbone. For example, it has been used to synthesize pre-quaternized monomers, such as 2,2'-bis[4-(N,N′,N′′-trimethylammonium)butyloxy]biphenyl dibromide, through a reaction with a dihydroxybiphenyl compound. rsc.org

This monomer is then polymerized to create aromatic polyelectrolytes. The incorporation of the (4-Bromobutyl)trimethylammonium moiety provides a flexible four-carbon spacer (-O-(CH₂)₄-) that separates the positively charged ammonium group from the polymer backbone. researchgate.net This structural feature is critical for achieving high hydroxide (B78521) and carbonate conductivity and imparting excellent alkaline stability to the resulting membrane, which are crucial performance metrics for AAEMs. researchgate.net The research demonstrates the compound's importance as a specialized chemical intermediate for creating materials with tailored properties for sustainable energy applications.

Interactive Data Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6875-49-6 |

| Molecular Formula | C₇H₁₇Br₂N |

| Molecular Weight | 275.02 g/mol |

| Canonical SMILES | CN+(C)CCCCBr.[Br-] |

| InChI Key | ZQKJDSWJSPZYNR-UHFFFAOYSA-M |

| Monoisotopic Mass | 272.97277 |

| Topological Polar Surface Area | 0 Ų |

| Heavy Atom Count | 10 |

| Rotatable Bond Count | 4 |

Interactive Data Table 2: Reagents for Synthesis of Pre-Quaternized Monomer (QBP) rsc.org

| Reactant | Role | CAS Number |

| This compound | Quaternizing Agent | 6875-49-6 |

| 2,2′-Dihydroxybiphenyl | Monomer Backbone | 1806-29-7 |

| Potassium Carbonate (K₂CO₃) | Base | 584-08-7 |

| Acetonitrile (CH₃CN) | Solvent | 75-05-8 |

Properties

IUPAC Name |

4-bromobutyl(trimethyl)azanium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17BrN.BrH/c1-9(2,3)7-5-4-6-8;/h4-7H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKJDSWJSPZYNR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCBr.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570056 | |

| Record name | 4-Bromo-N,N,N-trimethylbutan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6875-49-6 | |

| Record name | 4-Bromo-N,N,N-trimethylbutan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Elucidation of Reaction Pathways for 4 Bromobutyl Trimethylammonium Bromide

Direct Synthetic Approaches to (4-Bromobutyl)trimethylammonium Bromide

The primary route for the synthesis of this compound involves the direct quaternization of a tertiary amine. This method is efficient and relies on the well-established nucleophilic character of tertiary amines and the electrophilicity of alkyl halides.

Quaternization Reactions of Tertiary Amines with Dibromoalkanes

The synthesis of this compound is most commonly achieved via the Menshutkin reaction, a process that involves the alkylation of a tertiary amine. In this specific synthesis, trimethylamine (B31210) acts as the nucleophile, and 1,4-dibromobutane (B41627) serves as the electrophilic alkylating agent.

The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of trimethylamine attacks one of the primary carbon atoms of 1,4-dibromobutane, which is bonded to a bromine atom. Bromine, being a good leaving group, is displaced, resulting in the formation of the quaternary ammonium (B1175870) salt.

A critical aspect of this synthesis is controlling the stoichiometry of the reactants. Since 1,4-dibromobutane possesses two reactive C-Br bonds, the reaction can potentially proceed to form a bis-quaternary ammonium salt, 1,4-Bis(trimethylammonio)butane dibromide. To selectively synthesize the mono-quaternized product, this compound, an excess of 1,4-dibromobutane relative to trimethylamine is typically used. This statistical control ensures that the probability of a second quaternization event on the same molecule is minimized.

The general reaction is as follows: N(CH₃)₃ + Br(CH₂)₄Br → [Br(CH₂)₄N(CH₃)₃]⁺Br⁻

Optimization of Reaction Parameters for Preparative Syntheses

The efficiency and yield of the synthesis of this compound are highly dependent on several key reaction parameters, including solvent, temperature, and reaction time. The optimization of these parameters is crucial for achieving high yields and purity in preparative syntheses.

Solvent: The choice of solvent plays a significant role in the Menshutkin reaction. Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or acetone (B3395972) are often employed as they can solvate the transition state, accelerating the SN2 reaction. Alcohols, like ethanol, can also be used, creating a homogeneous reaction system.

Temperature: The reaction rate is directly influenced by temperature. Elevating the temperature generally increases the rate of quaternization. However, excessively high temperatures can lead to side reactions. Studies on analogous reactions, such as the synthesis of bis-quaternary ammonium salts from 1,6-dibromohexane (B150918) and trimethylamine, have shown that increasing the temperature from 25°C to 60°C can significantly improve the reaction yield within a shorter timeframe. nih.gov A balance must be struck to ensure a reasonable reaction rate without promoting the formation of impurities.

Reaction Time: The duration of the reaction is optimized to ensure maximum conversion of the limiting reagent. The progress of the reaction can be monitored using techniques like ¹H NMR spectroscopy to determine the disappearance of the reactants and the appearance of the product. chemicalbook.com

The following table, based on data from analogous syntheses of quaternary ammonium salts from dibromoalkanes, illustrates the impact of reaction conditions on product yield. nih.gov

| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1,6-Dibromohexane + Trimethylamine | Ethanol | 25 | 6 | Low |

| 1,6-Dibromohexane + Trimethylamine | Ethanol | 25 | 12 | 91.4 |

| 1,6-Dibromohexane + Trimethylamine | Ethanol | 60 | 6 | 94.2 |

| 1,6-Dibromohexane + Trimethylamine | Ethanol | 80 | 6 | 95.1 |

This data represents the synthesis of a bis-quaternary ammonium salt and is presented to illustrate the general effects of temperature and time on the quaternization of dibromoalkanes.

Spectroscopic Verification and Purity Assessment in Synthetic Protocols

Following synthesis, the identity and purity of this compound are confirmed using a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation of the target compound.

¹H NMR: The proton spectrum is expected to show distinct signals for the different methylene (B1212753) (CH₂) groups and the methyl (CH₃) groups. The nine protons of the three methyl groups attached to the nitrogen atom would appear as a sharp singlet, significantly downfield due to the positive charge on the nitrogen. The methylene protons adjacent to the quaternary nitrogen (N⁺-CH₂) and the methylene protons adjacent to the bromine (Br-CH₂) would both be shifted downfield (typically in the 3.3-3.7 ppm range) due to the deshielding effects of the electronegative atoms. The two internal methylene groups of the butyl chain would appear further upfield as complex multiplets.

¹³C NMR: The carbon spectrum provides information on the number of unique carbon environments. openstax.org The methyl carbons attached to the nitrogen would appear as a single peak. The four carbons of the butyl chain would each give a distinct signal, with the carbons directly bonded to the nitrogen and bromine atoms (C-N⁺ and C-Br) being the most downfield. openstax.orgdocbrown.info

The following table details the predicted ¹H and ¹³C NMR chemical shifts for this compound based on the analysis of structurally similar compounds.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted Shift (ppm) | Multiplicity | Assignment | Predicted Shift (ppm) |

| (CH₃)₃N⁺- | ~3.1 | Singlet (s) | (CH₃)₃N⁺- | ~53 |

| -CH₂-N⁺ | ~3.4 | Multiplet (m) | -CH₂-N⁺ | ~66 |

| Br-CH₂- | ~3.4 | Triplet (t) | Br-CH₂- | ~33 |

| Br-CH₂-CH₂- | ~2.0 | Multiplet (m) | Br-CH₂-CH₂- | ~29 |

| -CH₂-CH₂-N⁺ | ~1.9 | Multiplet (m) | -CH₂-CH₂-N⁺ | ~20 |

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of C-H bonds in the alkyl groups and the absence of other functional groups, such as hydroxyl or carbonyl groups, which would indicate impurities.

Purity Assessment: Purity is often determined by elemental analysis, which provides the percentage composition of carbon, hydrogen, nitrogen, and bromine. This experimental data is compared against the calculated theoretical values to confirm the empirical formula of the compound.

Derivatization Pathways and Precursor Chemistry Involving Bromobutyl Moieties

The synthetic utility of molecules containing bromobutyl groups extends beyond simple ammonium salts. The C-Br bond serves as a versatile functional handle for creating a wide range of derivatives and for incorporating the four-carbon butyl chain into larger, more intricate molecular frameworks.

Generation of Analogous Alkylammonium and Alkylphosphonium Bromides

The same synthetic principle used to create this compound can be applied to generate a diverse library of analogous compounds by varying the nucleophile.

Alkylammonium Analogs: By replacing trimethylamine with other tertiary amines, a variety of quaternary ammonium salts with different steric and electronic properties can be synthesized. For example, reacting 1,4-dibromobutane with triethylamine (B128534) would yield (4-Bromobutyl)triethylammonium bromide. This flexibility allows for the fine-tuning of the properties of the resulting molecule for specific applications.

Alkylphosphonium Analogs: A particularly important analog is (4-Bromobutyl)triphenylphosphonium bromide. This compound is synthesized by reacting 1,4-dibromobutane with triphenylphosphine, another potent nucleophile. vedantu.com The reaction is typically carried out by refluxing the reactants in a suitable solvent like toluene.

PPh₃ + Br(CH₂)₄Br → [Br(CH₂)₄P(Ph)₃]⁺Br⁻

This phosphonium (B103445) salt is a valuable reagent in its own right, often used in organic synthesis, including in Wittig-type reactions and as a phase-transfer catalyst. rsc.orgresearchgate.net

Incorporation into Complex Molecular Architectures via Multi-Step Synthesis

The bromobutyl moiety is a highly useful building block in multi-step synthesis. The reactive C-Br bond allows the (4-bromobutyl) group to act as a four-carbon electrophilic linker, enabling its attachment to various nucleophiles to construct more complex molecules.

For instance, the terminal bromine of (4-Bromobutyl)triphenylphosphonium bromide can undergo nucleophilic substitution with a wide range of nucleophiles, such as azides, amines, or thiolates. This allows for the introduction of the triphenylphosphonium cation, attached via a butyl chain, into larger molecules. This strategy is employed in the synthesis of cell-penetrating peptoids and other functional materials where the cationic phosphonium group imparts specific properties. vedantu.comresearchgate.net

The general strategy involves a two-stage process:

Formation of the Bromobutyl Intermediate: A precursor molecule is functionalized with a (4-bromobutyl) group.

Further Reaction: The terminal bromine is then used as a point of attachment for subsequent synthetic transformations, such as cross-coupling reactions or nucleophilic substitutions, to build the final complex architecture. researchgate.netorganic-chemistry.org

This approach highlights the role of compounds like this compound and its phosphonium analog not just as final products, but as critical intermediates in the construction of sophisticated molecular systems.

Advanced Applications in Organic Synthesis and Polymer Science

Reagent Utility in Diverse Organic Transformations

The unique molecular architecture of (4-Bromobutyl)trimethylammonium bromide, which combines a good leaving group (bromide) with a cationic quaternary ammonium (B1175870) moiety, makes it a specialized reagent for introducing a charged, four-carbon tether into various molecular structures.

N-Alkylation and Quaternization Processes in Functional Molecule Synthesis

The terminal alkyl bromide functionality of this compound allows it to act as an alkylating agent in nucleophilic substitution reactions. This is particularly useful for the N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles. The reaction proceeds via a standard SN2 mechanism, where the nucleophilic nitrogen atom attacks the electrophilic carbon attached to the bromine, displacing the bromide ion.

The result of this reaction is the covalent attachment of a butyl-trimethylammonium group to the target molecule. This process simultaneously achieves alkylation and introduces a permanent positive charge, which can be used to modify the solubility, electronic properties, or biological interactions of the molecule. While direct alkylation of simple amines with alkyl halides can sometimes lead to over-alkylation, yielding mixtures of secondary, tertiary, and quaternary products, specific reaction conditions can be optimized to favor monoalkylation. rsc.orgmasterorganicchemistry.com The use of this compound provides a direct route to installing a pendant quaternary ammonium salt structure, a functional group that is central to applications such as phase-transfer catalysis. jetir.orgvestachem.com

Coupling Reactions and Carbon-Carbon Bond Formation Methodologies

The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions being powerful tools for this purpose. wikipedia.orgwiley.com These reactions typically involve the coupling of an organohalide with an organometallic reagent. nanochemres.org

While quaternary ammonium salts with different structures, such as tetrabutylammonium (B224687) bromide (TBAB), are sometimes employed as phase-transfer catalysts or co-catalysts to enhance reaction rates and yields in these systems, the direct participation of this compound as a primary coupling partner in major named C-C bond-forming reactions is not extensively documented in scientific literature. nih.gov Similarly, related phosphonium (B103445) analogues like (4-Bromobutyl)triphenylphosphonium Bromide have been noted for their utility in enabling cross-coupling reactions, but this application is not a prominent role for the trimethylammonium compound itself. nbinno.com

Precursor Functionality in the Synthesis of Variously Functionalized Organic Molecules

A primary application of this compound is its function as a precursor for building more complex, functional molecules and materials. Its bifunctional nature is key to this role, allowing it to be incorporated into a larger structure via its alkyl bromide group, while the trimethylammonium cation imparts a desired function.

This is exemplified in the synthesis of specialized monomers for polymer chemistry. rsc.org For instance, the compound can be used to quaternize a monomer precursor, thereby creating an ionic monomer that can be polymerized to form a polyelectrolyte. This "pre-quaternization" strategy is a significant advancement in polymer synthesis, as it allows for the direct polymerization of ion-containing units, avoiding the often harsh and complex post-polymerization modification steps. rsc.orgosti.gov This approach has proven particularly valuable in the design of materials for anion exchange membranes. rsc.org

Polymeric Materials Design and Engineering

The properties of this compound make it an important reagent in the field of polymer science, particularly for the development of ion-containing polymers used in electrochemical devices.

Monomer Synthesis for Anion Exchange Membranes (AEMs)

Anion exchange membranes (AEMs) are critical components in technologies like alkaline fuel cells and water electrolyzers. researchgate.net The performance of these membranes is highly dependent on the structure and stability of the polymer, especially the cationic functional groups responsible for conducting anions (e.g., hydroxide (B78521) ions). The trimethylammonium group is a common cationic head group used in AEMs. researchgate.net

This compound serves as a key building block in a "monomer-first" synthesis strategy for AEMs. In this approach, a monomer is first functionalized with the required cationic group before the polymerization step. For example, a monomer precursor containing a reactive site (like a phenol) can be reacted with 1,4-dibromobutane (B41627), followed by quaternization with trimethylamine (B31210) to yield a polymerizable monomer that already contains the butyl-trimethylammonium side chain. This pre-functionalized monomer is then used in polymerization reactions to build the final polymer backbone. rsc.org This method offers better control over the final polymer structure and ion distribution compared to post-polymerization functionalization of an existing polymer backbone. researchgate.net

A significant breakthrough in the synthesis of highly stable AEMs is the direct polyacylation of pre-quaternized monomers. rsc.orgrsc.org This approach has been proposed to overcome synthetic challenges and improve the alkaline stability of the resulting membranes. researchgate.net In a representative synthesis, a dicarboxylic acid monomer containing the pendent (4-butyl)trimethylammonium bromide group is polymerized with a biphenol comonomer. rsc.org

The polymerization can be carried out smoothly in trifluoromethanesulfonic acid (TFSA), which acts as both the catalyst and the reaction medium, yielding high molecular weight aromatic polyelectrolytes. rsc.org A key advantage of this method is the ability to incorporate a flexible four-carbon spacer (the butyl group) between the polymer backbone and the cationic head group. This spacer enhances the stability of the ammonium group by distancing it from the aromatic backbone. rsc.org

The resulting anion exchange membranes exhibit excellent properties, including high hydroxide conductivity and outstanding stability in highly alkaline environments. rsc.orgresearchgate.net These characteristics are crucial for the long-term performance and durability of alkaline fuel cells. rsc.org

| Property | Value | Conditions |

| Hydroxide (OH⁻) Conductivity | 91 mS cm⁻¹ | 60 °C |

| Carbonate (CO₃²⁻) Conductivity | 51 mS cm⁻¹ | 60 °C |

| Alkaline Stability | No degradation of ammonium groups | 6 M NaOH at 60 °C for 40 days |

| Peak Power Density (H₂/O₂ Fuel Cell) | 120 mW cm⁻² | 50 °C |

Table 1: Performance data for an AEM synthesized via direct polyacylation of a pre-quaternized monomer derived from a (4-bromobutyl)trimethylammonium functional group. rsc.orgrsc.org

This powerful synthetic strategy, enabled by the use of monomers derived from structures like this compound, represents a significant step toward the practical application of AEMs in clean energy technologies. rsc.org

Grafting and Post-functionalization Strategies for Polymer Chains

Post-polymerization modification is a powerful strategy for synthesizing functional polymers by introducing specific functionalities onto a pre-existing polymer backbone. researchgate.netmdpi.com This approach allows for the creation of a diverse library of materials from a single precursor polymer, maintaining the original molecular weight and architecture while drastically altering the polymer's physical and chemical properties. researchgate.net this compound is an ideal reagent for such modifications, particularly for introducing quaternary ammonium groups.

The process, often termed "grafting to," involves reacting the bromoalkyl end of the compound with nucleophilic sites on a polymer chain. For instance, polymers containing amine, hydroxyl, or thiol groups can be readily functionalized. The reaction results in the covalent attachment of the trimethylammonium bromide moiety as a pendant side chain. This strategy is advantageous as it allows for precise control over the degree of functionalization by adjusting the reaction stoichiometry.

A key benefit of using this post-functionalization approach is the ability to impart cationic properties to otherwise neutral polymers. This modification enhances water solubility, promotes adhesion to negatively charged surfaces, and introduces antimicrobial activity, as the cationic quaternary ammonium groups can disrupt bacterial cell membranes. nih.gov

Key Features of Post-functionalization with this compound:

| Feature | Description |

| Versatility | Applicable to a wide range of polymer backbones with nucleophilic sites. |

| Control | The degree of quaternization can be controlled by reaction conditions. |

| Property Modification | Imparts cationic charge, enhancing solubility and conferring biological activity. |

| Method | Typically involves nucleophilic substitution, where the polymer displaces the bromide ion. |

This method represents a straightforward and efficient route to high-value functional polymers that would be difficult to synthesize through the direct polymerization of functionalized monomers. researchgate.net

Integration into Polyxanthene-Based Electrolytes

The integration of quaternary ammonium salts like this compound into polyxanthene backbones for the development of solid polymer electrolytes is a specialized area of research. While the functionalization of various polymers to create anion-exchange membranes (AEMs) is well-established, the specific use of a polyxanthene scaffold is not widely documented in publicly available literature. researchgate.net However, the synthesis of such a material is chemically plausible and represents a novel direction for electrolyte design.

Polyxanthenes are a class of polymers known for their thermal stability and rigid backbone structure. To create a polyxanthene-based electrolyte, one could first synthesize a polyxanthene derivative containing nucleophilic handles, such as hydroxyl or amino groups. These groups would then serve as reaction sites for this compound. The quaternization reaction would tether the cationic ammonium groups to the stable polyxanthene backbone, creating a solid-state material with mobile bromide counter-ions capable of conducting an electrical current.

Hypothetical Synthesis and Properties:

| Step | Description | Desired Outcome |

| 1. Synthesis | Functionalization of a polyxanthene precursor with nucleophilic groups. | A stable polymer backbone with reactive sites. |

| 2. Quaternization | Reaction with this compound. | Covalent attachment of quaternary ammonium side chains. |

| 3. Ion Exchange | (Optional) Exchange of bromide for other anions (e.g., OH⁻). | Tailoring of ionic conductivity and chemical properties. |

| Resulting Material | A solid polymer electrolyte combining the rigidity of polyxanthene with the ionic conductivity of the tethered salts. | A mechanically robust and thermally stable AEM. |

Such a material could potentially be used in electrochemical devices like fuel cells or batteries, where the combination of mechanical integrity and ionic conductivity is critical. researchgate.net Further research is required to explore and validate this prospective application.

Development of Polysuccinimide and Chitosan (B1678972) Derivatives with Quaternary Ammonium Moieties

The modification of biocompatible and biodegradable polymers like polysuccinimide (PSI) and chitosan with quaternary ammonium moieties is a significant area of materials science, driven by the demand for advanced biomedical materials.

Polysuccinimide (PSI) Derivatives: PSI is a promising polymer platform due to its biodegradability and the reactivity of its backbone. Novel PSI derivatives can be synthesized by grafting quaternary ammonium salts with a reactive terminal group, such as this compound, onto the polymer chain. nih.gov The reaction involves the quaternization of the nitrogen atoms within the succinimide (B58015) rings along the PSI backbone, effectively opening the ring and attaching the cationic side chain. nih.gov This modification transforms the polymer, granting it significant antibacterial properties, as the quaternary ammonium groups are effective biocides. nih.gov

Chitosan Derivatives: Chitosan, a polysaccharide derived from chitin, is widely studied for its biocompatibility and biodegradability. However, its application is often limited by its poor solubility in neutral or alkaline aqueous solutions. Quaternization of chitosan is a common strategy to overcome this limitation and enhance its biological activity. nih.gov The reaction of chitosan's primary amine and hydroxyl groups with this compound introduces permanent positive charges, rendering the resulting chitosan derivative water-soluble across a wide pH range. nih.govresearchgate.net This increased solubility significantly broadens its applicability in fields such as drug delivery and tissue engineering. Furthermore, the introduced quaternary ammonium groups substantially boost the antimicrobial efficacy of chitosan against both bacteria and fungi. nih.gov

Comparison of Polymer Modifications:

| Polymer | Modification Reaction | Key Outcome |

| Polysuccinimide | Ring-opening and quaternization of backbone nitrogen. | Introduction of antibacterial properties. nih.gov |

| Chitosan | N-alkylation of primary amine groups. | Enhanced water solubility and antimicrobial activity. nih.gov |

Design of Cationic Polythiophenes and Related Conducting Polymers

Polythiophenes are a major class of conducting polymers with applications in electronics, sensors, and bioelectronics. nih.gov Introducing ionic functional groups into their structure is a key strategy for modulating their properties, such as solubility in polar solvents and interfacial behavior in biological systems.

The design of cationic polythiophenes can be achieved through a post-polymerization functionalization approach. In this method, a precursor polymer, such as a polythiophene with reactive ester or alkyl halide side chains, is first synthesized. This precursor polymer is then reacted with a suitable agent to introduce the cationic charge. This compound can be utilized in a two-step process. First, a nucleophile (e.g., an amine or thiol) is attached to the polythiophene backbone. This is followed by a reaction with this compound to install the quaternary ammonium group.

Alternatively, a more direct route involves synthesizing a polythiophene with tertiary amine side chains, which can then be directly quaternized using an alkyl bromide. While not a direct use of the title compound as the primary reagent, this highlights the general strategy of using alkyl bromides to create cationic conducting polymers. The resulting water-soluble, cationic polythiophenes are of significant interest for applications in gene delivery and bio-imaging, where their ability to interact with negatively charged biological molecules like DNA is crucial.

Research Findings on Cationic Polythiophenes:

| Precursor Polymer | Functionalization Strategy | Resulting Polymer Properties | Potential Application |

| Polythiophene with ester side chains | Aminolysis followed by quaternization | Water-soluble, regioregular, cationic | Gene delivery, bio-imaging |

| Poly(3,4-propylenedioxythiophene) with alkene groups | Thiol-ene "click" chemistry with a thiol-bearing amine, followed by quaternization | Tunable conductivity and wettability | Biosensors, tailored surfaces |

This design strategy allows for the creation of sophisticated conducting materials that bridge the gap between traditional electronics and biological systems.

Ionic Liquid Chemistry and Catalytic Science

Design and Synthesis of Ionic Liquids Incorporating the (4-Bromobutyl)trimethylammonium Cation

The synthesis of the parent compound, (4-Bromobutyl)trimethylammonium bromide, is typically achieved through a quaternization reaction. This involves the reaction of trimethylamine (B31210) with an excess of a suitable precursor like 1,4-dibromobutane (B41627). The terminal bromine on the butyl chain remains as a reactive functional group, enabling its use as a precursor for more complex ionic liquid structures.

The presence of the reactive bromobutyl group on the (4-Bromobutyl)trimethylammonium cation makes it an ideal starting material for synthesizing dicationic ionic liquids (DILs). DILs are a class of ionic liquids where two cationic centers are covalently linked by a spacer chain. These materials are noted for their unique properties, including enhanced thermal stability, compared to their monocationic counterparts. researchgate.net

The synthesis of a heterodicationic system can be achieved by reacting this compound with a different N-heterocyclic base, such as 1-methylimidazole. This results in an asymmetric dicationic structure containing both an ammonium (B1175870) and an imidazolium (B1220033) head, linked by a butane (B89635) spacer. This synthetic flexibility allows for the fine-tuning of the physicochemical properties of the resulting ionic liquid. researchgate.netscilit.com For instance, reacting 1,4-dibromobutane with decyldimethylamine is a method used to produce alkane-bis(ammonium) dicationic compounds. mdpi.com This principle is directly applicable to the formation of dicationic systems using this compound as a building block.

The structure of the cation plays a critical role in determining the transport and electrochemical properties of an ionic liquid, such as its viscosity, conductivity, and density. acs.orgresearchgate.net Factors including the size and shape of the cation, the length of its alkyl chains, and the presence of functional groups all influence ion-ion interactions and, consequently, the bulk properties of the material. acs.orgrsc.org

Generally, ionic liquids with quaternary ammonium cations exhibit low conductivities and high viscosities due to the localized charge on the nitrogen atom and van der Waals forces between the alkyl chains. acs.org The transport properties are strongly influenced by the cation's characteristics. researchgate.net For example, studies on various protic ionic liquids have shown that differences in cation size, shape, and side-chain length lead to significant variations in ionic conductivity. acs.org Attaching functional groups, such as ether groups, to ammonium cations has been shown to lower liquefaction temperatures and accelerate ion dynamics, resulting in lower viscosity and higher conductivity compared to simple alkylated ammonium ionic liquids. rsc.org While specific data for the (4-Bromobutyl)trimethylammonium cation is not widely available, the principles derived from structurally similar cations provide insight into its expected behavior.

Table 1: Comparative Physicochemical Properties of Selected Quaternary Ammonium-Based Ionic Liquids (Data presented is for analogous compounds to illustrate the effect of cation structure)

| Cation | Anion | Temperature (°C) | Viscosity (mPa·s) | Ionic Conductivity (mS·cm⁻¹) |

| Butyl-trimethyl-ammonium (N₄₁₁₁) | TFSI | 25 | 103 | 1.8 |

| Tris(2-methoxyethyl)methylammonium | TFSI | 25 | 45 | 2.5 |

| Tributylmethylammonium (N₄₄₄₁) | TFSI | 25 | 227 | 0.7 |

TFSI: bis(trifluoromethylsulfonyl)imide. Data illustrates that functionalization (e.g., with ether groups) can significantly decrease viscosity and increase conductivity compared to simple alkyl chains.

Anion metathesis is a fundamental and widely used strategy for the preparation of functionalized ionic liquids. longdom.org The process typically starts with a halide-containing precursor salt, such as this compound. The bromide anion is then exchanged for a different anion, which can dramatically alter the properties of the ionic liquid. tdl.org

This exchange can be accomplished through several methods:

Reaction with a metal salt: The bromide salt is reacted with a metal salt (commonly silver, sodium, or potassium) of the desired anion (e.g., Ag[BF₄], Na[NTf₂]). The precipitation of the insoluble metal bromide (e.g., AgBr) drives the reaction to completion. longdom.orgresearchgate.net

Reaction with an acid: The bromide salt can be treated with the free acid of the target anion.

Ion-exchange resin: The ionic liquid is passed through an ion-exchange column where the bromide ions are replaced by the desired anions. mdpi.com

This strategy allows for the creation of a wide array of ionic liquids from a single cationic precursor, enabling the properties to be tailored for specific tasks, such as catalysis, extraction, or electrochemistry. researchgate.net

Catalytic Roles and Reaction Mechanism Investigations

Quaternary ammonium salts, including this compound, are well-established as catalysts in various organic reactions. Their utility often stems from their ability to act as phase-transfer catalysts. google.comscribd.com

Quaternary ammonium salts are effective phase-transfer catalysts (PTCs) because they can facilitate reactions between reagents located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). operachem.com The lipophilic cation (e.g., (4-Bromobutyl)trimethylammonium) transports an anionic reactant from the aqueous phase into the organic phase, where it can react with the organic substrate. wikipedia.org

A structurally similar ionic liquid, 1-(4-bromobutyl)-3-methyl-imidazolium bromide, has been successfully employed as a green catalyst for the intermolecular dehydration of alcohols to form ethers. researchgate.net This reaction proceeds under metal-free and solvent-free conditions. The study suggests that the ionic liquid forms a unique intermediate with alcohol molecules, facilitating hydrogen transfer through hydrogen bonding, which enables the catalytic process. researchgate.net This demonstrates the potential of bromo-functionalized cations in promoting etherification reactions. Given the similar functional group, this compound is expected to exhibit comparable catalytic activity in such transformations.

Table 2: Catalytic Etherification of Benzyl Alcohol using a Bromo-Functionalized Ionic Liquid Catalyst (Data from a study using the analogous catalyst 1-(4-bromobutyl)-3-methyl-imidazolium bromide)

| Substrate | Product | Time (h) | Yield (%) |

| Benzyl alcohol | Dibenzyl ether | 1.5 | 95 |

| 4-Methylbenzyl alcohol | Bis(4-methylbenzyl) ether | 2.0 | 92 |

| 4-Methoxybenzyl alcohol | Bis(4-methoxybenzyl) ether | 2.5 | 90 |

| 4-Chlorobenzyl alcohol | Bis(4-chlorobenzyl) ether | 3.0 | 85 |

Source: Adapted from research on a structurally similar imidazolium-based ionic liquid, demonstrating the efficacy of the bromobutyl functional group in catalysis. researchgate.net

This compound serves directly as an organocatalyst, primarily through the mechanism of phase-transfer catalysis as described above. In this role, it operates in a homogeneous or biphasic system to accelerate reactions.

Furthermore, it functions as a versatile catalyst precursor .

Precursor to other homogeneous catalysts: Through anion metathesis (see 4.1.3), the bromide salt is a precursor to a wide range of other ionic liquids with different anions. These new ionic liquids may possess enhanced catalytic activity or different solubilities, allowing for optimization of the reaction system.

Precursor to heterogeneous catalysts: The reactive bromobutyl group provides a chemical handle for immobilizing the catalytically active ammonium cation onto a solid support, such as silica (B1680970) or a polymer resin. This process converts the homogeneous catalyst into a heterogeneous one. Heterogeneous catalysts are often preferred in industrial applications due to their ease of separation from the reaction mixture and potential for recycling, which aligns with the principles of green chemistry.

Biomolecular and Supramolecular Interactions

Chemical Scaffolds for Amphiphilic Systems and Their Application in Advanced Delivery Systems

Amphiphilic molecules, which contain both hydrophilic (water-loving) and hydrophobic (water-fearing) segments, are fundamental to the creation of advanced delivery systems such as micelles and liposomes. rsc.orgnih.gov (4-Bromobutyl)trimethylammonium bromide serves as a key chemical scaffold for synthesizing cationic amphiphiles, which are particularly important for the delivery of genetic material (gene delivery). nih.govresearchgate.netnih.gov

The synthesis of such amphiphilic systems typically involves the covalent attachment of long hydrocarbon chains (the hydrophobic tail) to the this compound moiety, which acts as the hydrophilic head. The reactive bromobutyl group allows for straightforward nucleophilic substitution reactions with molecules containing, for example, amine or thiol groups, which are in turn connected to hydrophobic alkyl or lipid chains.

Once synthesized, these cationic amphiphiles can self-assemble in aqueous solutions to form supramolecular structures. researchgate.netrsc.org The hydrophobic tails aggregate to form a core that can encapsulate poorly water-soluble drugs, while the cationic trimethylammonium head groups form a hydrophilic shell that interfaces with the aqueous environment. This structure enhances the solubility and stability of the encapsulated therapeutic agent. dntb.gov.ua

In the context of gene delivery, the positively charged head groups are crucial. They electrostatically interact with the negatively charged phosphate (B84403) backbone of nucleic acids like DNA and RNA, leading to the formation of condensed complexes known as "lipoplexes." nih.govnih.gov These nano-sized complexes protect the genetic material from enzymatic degradation in the bloodstream and facilitate its entry into target cells through endocytosis. The specific structure of the cationic lipid, including the nature of the head group and the length and saturation of the hydrophobic tails, significantly influences the stability, size, and transfection efficiency of the resulting delivery system. nih.gov Researchers design and synthesize novel cationic lipids to optimize these properties for safer and more effective gene therapy applications. researchgate.netmdpi.com

Structure-Activity Relationship Studies in Antimicrobial Chemistry from a Chemical Perspective

Quaternary ammonium (B1175870) compounds (QACs) are a well-established class of antimicrobial agents widely used as disinfectants and antiseptics. mdpi.com Their mechanism of action generally involves the disruption of microbial cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the bacterial or fungal cell wall, leading to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death. mdpi.comnih.gov

This compound can be used as a precursor or a linker in the synthesis of novel QAC-based antimicrobial agents, particularly dimeric or "gemini" surfactants. Gemini (B1671429) surfactants consist of two amphiphilic moieties connected by a spacer group. preprints.org These compounds often exhibit significantly lower critical micelle concentration (CMC) and superior antimicrobial activity compared to their single-chain monomeric counterparts. researchcommons.orgnih.gov

The structure-activity relationship (SAR) of these compounds is a critical area of study to enhance their potency and selectivity. researchgate.netnih.gov Key structural features that are systematically varied and studied include:

Hydrophobic Alkyl Chain Length: The length of the alkyl tails is paramount. Generally, antimicrobial activity increases with chain length up to an optimal point (typically C12-C14), after which the increased hydrophobicity can reduce solubility and hinder interaction with the microbial cell wall. preprints.orgresearchcommons.org

Head Group Structure: While the core of this discussion is the trimethylammonium group, modifications to the groups around the nitrogen can also alter activity.

Research has demonstrated that the antimicrobial efficacy of newly synthesized gemini surfactants is dependent on these structural elements. researchcommons.org For instance, studies on surfactants with varying alkyl chains show a clear correlation between chain length and the minimum inhibitory concentration (MIC) against various microbes.

| Compound ID | Alkyl Chain Length | Spacer Type | Staphylococcus aureus (μg/mL) | Escherichia coli (μg/mL) | Candida albicans (μg/mL) |

|---|---|---|---|---|---|

| CGS-10 | C10 | Ethane-1,2-diyl | 16 | 32 | 32 |

| CGS-12 | C12 | Ethane-1,2-diyl | 4 | 8 | 8 |

| CGS-14 | C14 | Ethane-1,2-diyl | 8 | 16 | 16 |

| CGS-16 | C16 | Ethane-1,2-diyl | 32 | 64 | 64 |

| CGP-12 | C12 | Propane-1,3-diyl | 2 | 4 | 8 |

| CGP-14 | C14 | Propane-1,3-diyl | 4 | 8 | 16 |

As the data illustrates, gemini surfactants with a dodecyl (C12) chain often exhibit the highest antimicrobial potency (lowest MIC). preprints.org Gram-positive bacteria like Staphylococcus aureus are generally more susceptible to QACs than Gram-negative bacteria such as Escherichia coli, which possess a protective outer membrane. preprints.org

Molecular Recognition and Supramolecular Assembly Applications

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces. wikipedia.org Key concepts within this field include molecular recognition, where a host molecule specifically binds a complementary guest molecule, and self-assembly, where molecules spontaneously organize into ordered structures. longdom.org

This compound possesses features that make it an interesting component for supramolecular systems. The positively charged trimethylammonium head group can act as a guest that binds within the cavity of various host macrocycles, such as cyclodextrins, calixarenes, and cucurbiturils. longdom.org The binding is driven by a combination of ion-dipole interactions, hydrogen bonding, and the hydrophobic effect, where the butyl chain is encapsulated within the nonpolar cavity of the host.

Furthermore, the amphiphilic nature of molecules derived from this compound makes them valuable in directing the self-assembly of other materials, particularly nanoparticles. d-nb.info Similar to how cetyltrimethylammonium bromide (CTAB) is famously used to control the synthesis and assembly of gold nanorods, derivatives of this compound can function as capping agents or surfactants. bohrium.comrsc.org They can adsorb onto the surface of growing nanoparticles, preventing aggregation and directing their growth into specific shapes. researchgate.net The surfactant molecules can form a bilayer on the nanoparticle surface, and the interplay of electrostatic and hydrophobic interactions between these capped nanoparticles can lead to their spontaneous organization into two- or three-dimensional superlattices upon solvent evaporation. d-nb.inforesearchgate.net This controlled assembly is critical for fabricating materials with unique optical and electronic properties for applications in sensing, catalysis, and nanomedicine. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Computations for Molecular Properties and Reactivity Prediction

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of quaternary ammonium (B1175870) compounds like (4-Bromobutyl)trimethylammonium bromide. These calculations provide fundamental parameters that govern the molecule's behavior.

The core of this analysis often involves examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. wikipedia.org The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. wikipedia.org A smaller gap generally suggests higher reactivity and lower stability, as it is energetically easier to excite an electron from the HOMO to the LUMO. wikipedia.orgresearchgate.net

For quaternary ammonium compounds, DFT calculations can elucidate properties such as charge distribution, electrostatic potential, and bond energies. For instance, studies on similar surfactants like dodecyl trimethyl ammonium bromide (DTAB) have used DFT to calculate adsorption energies on surfaces, revealing the strength and nature of the interaction (physical vs. chemical adsorption). mdpi.com Such calculations for this compound would reveal the localization of the positive charge on the nitrogen atom and the influence of the bromo- and trimethyl- substituents on the electron density across the molecule.

Table 1: Representative Quantum Chemical Properties Calculated for Quaternary Ammonium Cations Note: This table presents typical values for analogous compounds as specific data for (4-Bromobutyl)trimethylammonium cation is not readily available in the cited literature. The values serve to illustrate the outputs of quantum chemical computations.

| Property | Description | Typical Calculated Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -8.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to 1.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.0 to 8.0 eV |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | 10 to 20 Debye |

| Mulliken Charge on N+ | Calculated positive charge localized on the nitrogen atom | +0.4 to +0.6 e |

These computational outputs are vital for predicting how this compound will interact with other molecules, solvents, or surfaces, providing a theoretical foundation for its applications.

Computational Modeling of Reaction Mechanisms and Pathways in Organic Transformations

Computational modeling is a key tool for investigating the mechanisms of chemical reactions. The synthesis of quaternary ammonium salts like this compound typically proceeds via the Menschutkin reaction, a type of bimolecular nucleophilic substitution (SN2). mdpi.com This reaction involves the nucleophilic attack of a tertiary amine (trimethylamine) on an alkyl halide (1,4-dibromobutane).

DFT calculations can be used to model the entire reaction pathway:

Reactant and Product Geometries: Optimization of the three-dimensional structures of reactants, transition states, and products.

Transition State (TS) Theory: Locating the transition state structure and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate.

Thermodynamic Properties: Calculating the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction to determine its spontaneity and whether it is exothermic or endothermic.

For example, a computational study of the reaction between trimethylamine (B31210) and 1,4-dibromobutane (B41627) would model the approach of the nitrogen's lone pair of electrons to one of the bromine-bearing carbon atoms. The calculations would identify the specific geometry of the five-coordinate carbon in the transition state and determine the energy required to overcome this barrier. Such models have been successfully applied to understand the synthesis of various functional quaternary ammonium compounds. mdpi.commdpi.com

Simulations of Ionic Liquid Behavior and Transport Phenomena

This compound can be considered a component of an ionic liquid (IL), a class of salts that are liquid at low temperatures. mdpi.com Molecular Dynamics (MD) simulations are the primary computational method for studying the behavior of ILs at the molecular level. mdpi.comnih.gov MD simulations model the movement of every atom in a system over time based on a "force field," which defines the potential energy of the system as a function of atomic positions. mdpi.com

For an IL system containing the (4-bromobutyl)trimethylammonium cation, MD simulations can predict crucial macroscopic and microscopic properties:

Structural Properties: Radial Distribution Functions (RDFs) can be calculated to understand the local arrangement of ions. For instance, an RDF would show the probable distance between the nitrogen of the cation and the bromide anion, revealing the extent of ion pairing. mdpi.com

Transport Properties: Key performance indicators like viscosity, diffusivity, and ionic conductivity can be calculated from the simulated trajectories of the ions. mdpi.com These properties are essential for applications in electrochemistry. mdpi.com Studies on trimethylammonium-based ILs show that strong Coulombic forces can retard liquid dynamics, leading to lower ionic conductivity compared to conventional electrolytes. mdpi.com

Thermodynamic Properties: Simulations can predict density, heat capacity, and phase behavior over a range of temperatures and pressures. nih.gov

Classical all-atom MD models provide a detailed picture of how the alkyl chain length and functional groups (like the terminal bromine) influence the packing of ions and the formation of polar and non-polar domains within the liquid. mdpi.com

Table 2: Representative Transport Properties of Trimethylammonium-Based Ionic Liquids from MD Simulations Note: This table shows typical data for analogous ILs to illustrate the outputs of MD simulations.

| Property | Description | Simulated Value Example |

| Self-Diffusion Coefficient (D) | Rate of movement of individual ions | 10⁻¹¹ to 10⁻¹⁰ m²/s |

| Ionic Conductivity (σ) | Measure of the liquid's ability to conduct electricity | 1 to 10 mS/cm |

| Viscosity (η) | Resistance to flow | 50 to 200 mPa·s |

| Density (ρ) | Mass per unit volume | 1.1 to 1.4 g/cm³ |

Predictive Modeling for Material Performance, particularly in Anion Exchange Membranes

Anion Exchange Membranes (AEMs) are critical components in electrochemical devices like fuel cells. nih.govmdpi.com These membranes are polymers functionalized with cationic groups, such as quaternary ammonium (QA) groups, which facilitate the transport of anions (e.g., hydroxide (B78521), OH⁻). nih.govnih.gov The (4-Bromobutyl)trimethylammonium moiety can be used to functionalize polymer backbones for AEM applications.

Computational modeling, combining both quantum mechanics (DFT) and classical simulations (MD), plays a vital role in designing and understanding AEMs. nih.govnih.govresearchgate.net

Stability of Cationic Groups: DFT calculations are used to investigate the chemical stability of the QA head group. nih.gov A significant challenge in AEMs is the degradation of the QA group via nucleophilic attack by hydroxide ions. nih.govnih.gov Computational models can calculate the energy barriers for different degradation pathways (e.g., SN2, Hofmann elimination), helping to design more stable cationic structures. nih.gov

Ion Transport Mechanisms: MD simulations are used to model the hydrated AEM morphology. acs.org These simulations reveal how water molecules, hydroxide ions, and the cationic sites arrange to form hydrophilic channels that allow for ion conduction. nih.govacs.org Key parameters derived from these simulations include the diffusion coefficients of water and hydroxide ions, which are directly related to the membrane's ionic conductivity. mdpi.com

Structure-Property Relationships: By systematically varying parameters in the model—such as the length of the alkyl chain connecting the QA group to the polymer backbone, the degree of functionalization (ion exchange capacity), and the water content (hydration level)—researchers can predict how these changes affect membrane performance. mdpi.comacs.orgutexas.edu This predictive capability allows for the in silico screening of new AEM materials, guiding synthetic efforts toward the most promising candidates. utexas.edu

Emerging Research Frontiers and Future Perspectives

Innovations in Green Synthetic Methodologies for (4-Bromobutyl)trimethylammonium Bromide

The traditional synthesis of quaternary ammonium (B1175870) salts (QAS) often involves the reaction of a tertiary amine with an alkyl halide, which may require significant energy input and the use of volatile organic solvents. nih.gov Modern research is pushing towards more sustainable and efficient "green" methodologies that minimize waste, reduce energy consumption, and improve safety.

Innovations in this area focus on several key principles:

Continuous Flow Synthesis: The use of photocatalytic continuous microchannel reactors represents a significant advancement. For the synthesis of related compounds like tetrabutylammonium (B224687) bromide (TBAB), a process has been developed that uses a photocatalyst under continuous flow, which can improve reaction control, scalability, and energy efficiency. google.com This approach minimizes reaction time and enhances safety, offering a promising green route that could be adapted for this compound.

Atom Economy and Reduced Waste: Methodologies that maximize the incorporation of all starting materials into the final product are being explored. An innovative approach for other QAS avoids the use of alkyl halides altogether, thereby reducing solvent consumption through an atom-efficient process. nih.gov

Renewable Feedstocks and Biodegradability: A major frontier in green chemistry is the design of chemicals that are not only effective but also environmentally benign. Research into creating QAS from renewable resources and designing them to be biodegradable after use is a key trend. researchgate.netscilit.com This involves incorporating cleavable linkages, such as ester or carbonate groups, into the molecular structure, allowing the compound to break down into less harmful substances. scilit.comnbinno.com While not yet standard for this compound, these principles guide the future design of more sustainable analogous compounds.

Table 1: Comparison of Synthetic Methodologies for Quaternary Ammonium Salts

| Methodology | Key Principles | Potential Advantages for this compound Synthesis |

| Conventional Batch Synthesis | Reaction of tertiary amine with alkyl halide in a solvent at reflux temperatures. nih.gov | Well-established and straightforward. |

| Phase Transfer Catalysis | Enables reactions between reactants in immiscible phases. researchgate.net | Can improve reaction rates and yields. |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions rapidly and uniformly. researchgate.net | Reduces reaction times and energy consumption. |

| Continuous Flow Synthesis | Reactions occur in a continuously flowing stream through a reactor. google.comresearchgate.net | Enhanced control, safety, scalability, and energy efficiency. google.com |

| Photocatalytic Methods | Utilizes light and a photocatalyst to drive the chemical reaction. google.com | Can enable reactions under milder conditions. |

Exploration of Novel Advanced Material Science Applications

The dual functionality of this compound makes it a valuable precursor for a wide range of advanced materials. Its quaternary ammonium group can impart properties like ionic conductivity and antimicrobial activity, while the bromobutyl group allows it to be covalently integrated into polymer chains or grafted onto surfaces.

Poly(ionic liquid)s (PILs): this compound can serve as a monomer for the synthesis of poly(ionic liquid)s. PILs are a class of polyelectrolytes that combine the unique properties of ionic liquids (like high ionic conductivity and thermal stability) with the processability of polymers. researchgate.net These materials are synthesized by polymerizing ionic liquid monomers and are explored for applications in solid-state batteries, ion-conductive membranes, and catalysis. researchgate.netrsc.org The structure of the monomer, such as the alkyl chain length, can be tailored to tune the physicochemical properties of the resulting polymer. researchgate.net

Functional Polymers and Coatings: The compound can be incorporated into polymer backbones or used in post-polymerization modifications to create materials with specific functionalities. nbinno.comnbinno.com The presence of the quaternary ammonium cation can enhance properties such as conductivity, flame retardancy, and antimicrobial activity in the final material. nbinno.comnbinno.com These functionalized polymers are promising for applications in ion-exchange resins, conductive coatings, and antimicrobial surfaces. nbinno.com

Surface Modification: The molecule can be used to modify the surfaces of various substrates. For instance, the quaternary ammonium head group can interact with negatively charged surfaces, while the bromide tail remains available for further chemical reactions. This is useful in creating functionalized nanoparticles and biocompatible materials. Research on other QAS, like cetyltrimethylammonium bromide (CTAB), has demonstrated their utility in modifying cellulose (B213188) nanocrystals to control their dispersion in different solvents and in capping gold nanorods to facilitate further biofunctionalization for use as molecular probes. nih.govmdpi.comresearchgate.net

Table 2: Potential Material Science Applications

| Application Area | Role of this compound | Resulting Material Properties | Potential Use |

| Poly(ionic liquid)s (PILs) | Cationic monomer precursor. | Ionic conductivity, thermal stability, processability. researchgate.net | Solid electrolytes, separation membranes, catalysts. researchgate.net |

| Ion-Exchange Resins | Functional monomer providing cationic sites. nbinno.com | Selective ion binding and exchange. | Water purification, chemical separation. |

| Antimicrobial Surfaces | Covalently bonded surface agent. | Disruption of microbial cell membranes. nbinno.com | Medical devices, food packaging, textiles. |

| Conductive Polymers | Provides mobile charge carriers (ions). nbinno.com | Electrical conductivity. | Antistatic coatings, sensors, electronic components. nbinno.com |

| Modified Nanomaterials | Surface functionalization agent. nih.govmdpi.com | Enhanced stability, biocompatibility, tailored surface chemistry. nih.govresearchgate.net | Biosensors, drug delivery, catalysis. |

Advanced Characterization Techniques for Probing Structure-Function Relationships

A thorough understanding of the relationship between the molecular structure of this compound and the properties of the materials derived from it is crucial for targeted design. A suite of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structural elucidation. ¹H and ¹³C NMR are used to confirm the molecular structure and purity of the compound and to verify its incorporation into polymer chains. asianpubs.orgresearchgate.net Furthermore, heteronuclear NMR, such as ⁷⁹Br or ⁸¹Br NMR, can be a powerful tool to monitor reactions where the bromide ion is displaced, providing detailed kinetic analysis of polymerization or surface grafting reactions. asianpubs.orgnih.gov

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability of materials containing the quaternary ammonium moiety. TGA measures mass loss as a function of temperature, identifying decomposition temperatures, while DSC can determine phase transitions like the glass transition temperature (Tg) or melting point (Tm) of polymers. researchgate.netdoi.org Studies on organoclays modified with QAS show distinct decomposition steps corresponding to the loss of water, the surfactant, and clay dehydroxylation. doi.org

Spectroscopic and Scattering Methods: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify characteristic functional groups and confirm the surface modification of materials. mdpi.com For materials with ordered structures, such as modified cellulose nanocrystals, Wide-Angle X-ray Diffraction (WAXD) can provide insights into the crystalline structure. mdpi.com

Table 3: Advanced Characterization Techniques

| Technique | Information Provided | Relevance to this compound Research |

| NMR Spectroscopy (¹H, ¹³C, ⁷⁹/⁸¹Br) | Molecular structure, purity, reaction kinetics, polymer microstructure. asianpubs.orgresearchgate.netnih.gov | Confirms synthesis, quantifies incorporation into materials, and monitors reaction progress. nih.gov |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, material composition. doi.org | Assesses the operational temperature range of derived polymers and functionalized materials. |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature, melting/crystallization points. researchgate.net | Characterizes the physical and thermal properties of polymers made from the compound. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups, confirmation of covalent bonding. mdpi.com | Verifies surface modification and the chemical structure of composite materials. |

| X-ray Diffraction (XRD/WAXD) | Crystalline structure, phase identification. mdpi.com | Probes the effect of the compound on the crystallinity of materials like modified cellulose. |

Interdisciplinary Research Integrating this compound in Advanced Technologies

The unique properties of this compound are enabling its use in research that spans multiple scientific disciplines, from environmental science to biotechnology.

Environmental Remediation and Separation Science: Quaternary ammonium salts are effective ion carriers for the separation of metal ions. Polymer inclusion membranes (PIMs) embedded with TBAB have been successfully used for the selective extraction of iron(III) from acidic solutions containing other valuable metals like nickel, cobalt, and lithium. researchgate.netmdpi.com This has direct applications in hydrometallurgy for recycling batteries and in environmental remediation for purifying wastewater. The ability of this compound to be polymerized into a stable membrane matrix makes it a prime candidate for developing next-generation separation technologies.

Biotechnology and Biomedical Applications: The ability of QAS to functionalize surfaces is being exploited in biotechnology. For example, modifying gold nanorods with QAS is a key step in creating molecular probes for cell imaging and biosensing. nih.gov The positive charge of the quaternary ammonium group can facilitate interaction with biological membranes, while the reactive tail allows for the attachment of specific antibodies or other targeting molecules. nih.gov Related structures have also been investigated as precursors for agents with potential anti-HIV activity.

Catalysis: As a phase-transfer catalyst (PTC), related QAS like TBAB facilitate reactions between reactants located in different immiscible phases (e.g., aqueous and organic). google.com This enhances reaction rates and eliminates the need for harsh solvents, aligning with the principles of green chemistry. This compound can be immobilized onto a solid support or incorporated into a polymer backbone to create a recyclable, heterogeneous catalyst, combining catalytic activity with ease of separation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.